![molecular formula C21H17ClO5 B2412369 allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 618390-13-9](/img/structure/B2412369.png)
allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
The compound is a derivative of chromen-7-one, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .
Molecular Structure Analysis
The compound contains a chromen-7-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. It also has an allyl group and a 4-chlorophenyl group attached via an ester linkage .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the allyl group can participate in reactions such as the Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Transformations : A study describes the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which relates to the structural family of the compound . This synthesis involves multiple steps, including the use of ethyl bromoacetate and hydrazine hydrate, leading to the formation of Schiff’s bases and thiazolidin-4-ones. These compounds have been analyzed for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Reactions with Bromide and Oxidation Processes : Research on 4-hydroxy-2H-chromen-2-one and 4-hydroxy-2H-chromene-2-thione, which are structurally similar to the query compound, details their reactions with allyl bromide and subsequent oxidation processes. These reactions yield various derivatives, including ethers and acids, illustrating the compound's reactivity and potential for forming diverse chemical structures (Avetisyan & Alvandzhyan, 2006).
Application in DNA-PK Inhibitors : A key precursor of DNA-dependent protein kinase (DNA-PK) inhibitors, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, was synthesized using allyl protecting groups. This application demonstrates the potential of chromen-based compounds in the development of pharmacologically relevant molecules (Rodriguez Aristegui et al., 2006).
Antimicrobial Activity Studies : Research on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, structurally related to the query compound, reports the synthesis of several new compounds including Schiff's bases and other derivatives. These compounds were tested for their antimicrobial activities, suggesting the potential use of similar structures in antimicrobial applications (Čačić et al., 2006).
Antineoplastic Activity : Synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives and their evaluation for antineoplastic activities on human tumor cell lines highlights the potential of chromene-based compounds in cancer treatment research (Gašparová et al., 2013).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular signaling pathways .
Mode of Action
Based on its structure, it may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to undergo Claisen rearrangement . The rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring . .
Result of Action
The claisen rearrangement it potentially undergoes could lead to the formation of new compounds with different biological activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Claisen rearrangement it potentially undergoes is a thermal reaction, suggesting that temperature could play a significant role in its action .
properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-18(11-16)27-13(2)20(21(17)24)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQHXDFKBVUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate |
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